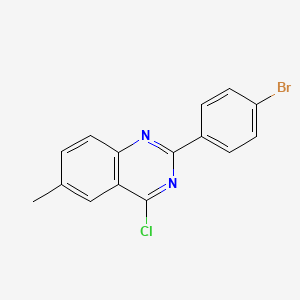

2-(4-Bromophenyl)-4-chloro-6-methylquinazoline

Vue d'ensemble

Description

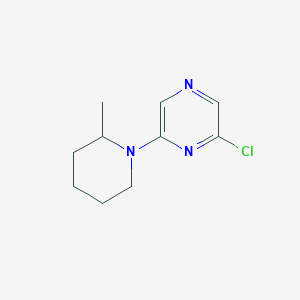

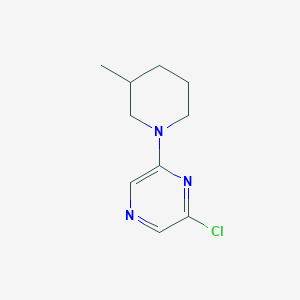

The compound “2-(4-Bromophenyl)-4-chloro-6-methylquinazoline” is likely to be an organic compound containing a quinazoline core, which is a class of organic compounds containing a benzo-fused diazine ring . The compound also contains bromine and chlorine substituents, which could potentially influence its reactivity and properties .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, similar compounds are often synthesized via methods such as Suzuki cross-coupling reactions .Molecular Structure Analysis

The molecular structure of “this compound” would likely be determined by techniques such as X-ray diffraction, NMR spectroscopy, and computational chemistry .Chemical Reactions Analysis

The compound may undergo various chemical reactions depending on the conditions. For instance, compounds with similar structures have been reported to undergo Suzuki cross-coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would likely depend on its specific structure. Techniques such as differential scanning calorimetry, thermogravimetric analysis, and infrared spectroscopy could be used to analyze these properties .Applications De Recherche Scientifique

Synthesis and Pharmacological Investigation

A notable application of compounds structurally related to 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline is in the synthesis and pharmacological investigation of novel compounds with potential therapeutic effects. For instance, novel 1-substituted-4-phenyl-1,2,4-triazolo[4,3-a]quinazolin-5(4H)-ones were synthesized from aniline derivatives through an innovative route, showing significant H(1)-antihistaminic activity in vivo without notable sedation, suggesting their potential as prototype molecules for future therapeutic development (Alagarsamy, Giridhar, & Yadav, 2005).

Antimalarial Activity

Related quinazoline derivatives were investigated for their antimalarial activity, demonstrating excellent efficacy against resistant strains of Plasmodium berghei in mice and showing promise for clinical trials in humans due to their pharmacokinetic properties, which may allow protection against infection for extended periods even after oral administration (Werbel et al., 1986).

Anticancer Lead and Tubulin-Binding Agents

Compounds like 7-Methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one showed promising anticancer leads by inhibiting tumor growth significantly in mice without obvious signs of toxicity. They inhibited tumor cell proliferation, induced apoptosis, and disrupted tumor vasculature, representing a novel class of tubulin-binding tumor-vascular disrupting agents (Cui et al., 2017).

Anticonvulsant and Antidepressant Effects

Quinazoline derivatives have also been explored for their potential anticonvulsant and antidepressant effects. For example, N-substituted 1,2,3,4-tetrahydroisoquinolines showed high anticonvulsant activity comparable to clinical trial anticonvulsants, indicating their potential as noncompetitive AMPA receptor modulators (Gitto et al., 2006). Additionally, novel synthesized derivatives were evaluated for their antidepressant-like effects in mice, highlighting the pharmacological potential of halogenated benzylisoquinoline derivatives in treating depressive disorders (Porras-Ramírez et al., 2020).

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(4-bromophenyl)-4-chloro-6-methylquinazoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrClN2/c1-9-2-7-13-12(8-9)14(17)19-15(18-13)10-3-5-11(16)6-4-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NOBRZGSZPQCQEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(N=C2Cl)C3=CC=C(C=C3)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60695911 | |

| Record name | 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

333.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

405933-97-3 | |

| Record name | 2-(4-Bromophenyl)-4-chloro-6-methylquinazoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60695911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-1-[3,4-dihydro-1(2H)-quinolinyl]-3-phenyl-1-propanone hydrochloride](/img/structure/B1395036.png)

![2-[(2-Amino-5-fluorobenzyl)(methyl)amino]-1-ethanol](/img/structure/B1395039.png)

![2-[2-(2-Isopropyl-5-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395040.png)

![2-[2-(4-Isopropyl-3-methylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395041.png)

![2-[2-(2-Piperidinyl)ethoxy]-5-(trifluoromethyl)-pyridine hydrochloride](/img/structure/B1395051.png)

![2-[2-(2-Iodophenoxy)ethyl]piperidine hydrochloride](/img/structure/B1395052.png)

![2-[2-(4-Chloro-3,5-dimethylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1395054.png)

![2-[2-(Isopentyloxy)ethyl]piperidine hydrochloride](/img/structure/B1395056.png)